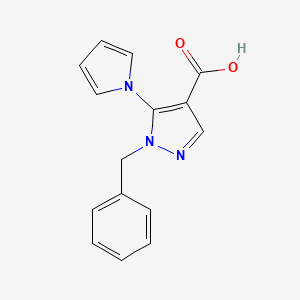

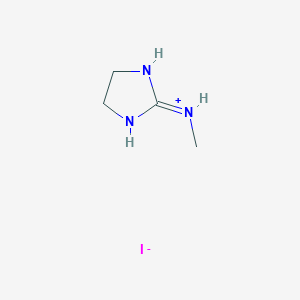

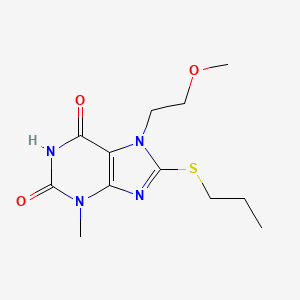

![molecular formula C19H17N3O3S B2401543 N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamid CAS No. 1007192-26-8](/img/structure/B2401543.png)

N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolines . Pyrazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . These compounds are often used in the design of drug-like small molecules with anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves a “cost-effective” approach, utilizing a pharmacophore hybridization approach . This method is widely used for the design of drug-like small molecules with anticancer properties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra . These techniques allow for the identification of the types of atoms in the molecule, their numbers, and their arrangements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . These reactions are part of a larger synthetic strategy used to create the target compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by various spectroscopic techniques, including 1H, 13C, 2D NMR, and LC-MS . These techniques provide information about the compound’s structure and composition .Wirkmechanismus

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation, angiogenesis, and metastasis . The downstream effects of this inhibition include reduced tumor growth and metastasis .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated using structural bioinformatics methods . The compound met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the reduction of tumor growth . The compound’s high binding affinity for EGFR and VEGFR-2 contributes to these effects .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Furthermore, future studies could focus on improving its solubility and reducing its toxicity to enhance its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxyphenyl thiosemicarbazone. The resulting compound is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to form the thieno[3,4-c]pyrazole ring. Finally, the benzamide group is introduced by reacting the thieno[3,4-c]pyrazole with benzoyl chloride in the presence of triethylamine.

Wissenschaftliche Forschungsanwendungen

Behandlung von Triple-negativem Brustkrebs

Diese Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung von triple-negativem Brustkrebs (TNBC) untersucht. Forscher verwendeten strukturbasierte Bioinformatikmethoden, darunter Dichtefunktionaltheorie, Moleküldocking, Molekulardynamiksimulation, pharmakokinetische und arzneimittelähnliche Modelle, um vielversprechende EGFR/VEGFR-2-Inhibitoren aus N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamid und sechs seiner modifizierten Derivate zu identifizieren .

Antitumoraktivität

Die Verbindung wurde synthetisiert und ihre Struktur durch 1H-, 13C-NMR- und LC-MS-Spektren bestätigt. Die in-vitro-Antitumoraktivität der Titelverbindung wurde untersucht und zeigte vielversprechende Ergebnisse .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXZJJWNNCFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

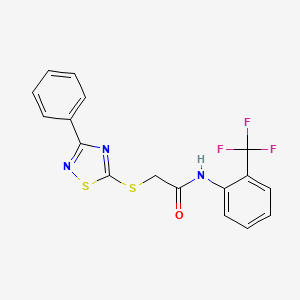

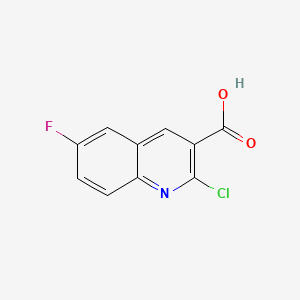

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)

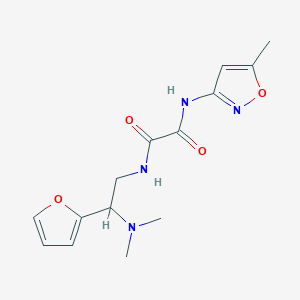

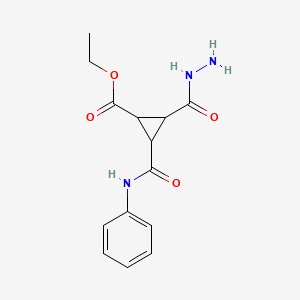

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2401463.png)

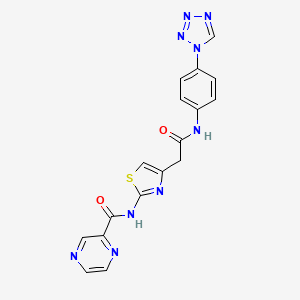

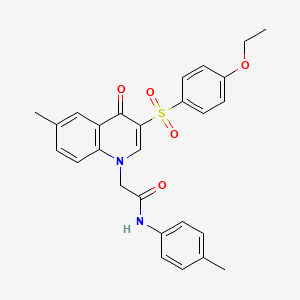

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)